

# Ilacirnon (CCX140-B) for Diabetic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | llacirnon |           |  |  |
| Cat. No.:            | B1668749  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Diabetic kidney disease (DKD) remains a leading cause of end-stage renal disease worldwide, necessitating the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of **ilacirnon** (CCX140-B), a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), for the treatment of DKD. **Ilacirnon**'s mechanism of action centers on the inhibition of the CCL2-CCR2 signaling axis, a key pathway in the recruitment of inflammatory monocytes and macrophages to the kidney. This document synthesizes preclinical and clinical data, detailing the experimental protocols and quantitative outcomes that underscore **ilacirnon**'s potential as a renoprotective agent.

# Introduction to Diabetic Kidney Disease and the Role of Inflammation

Diabetic kidney disease is a major microvascular complication of both type 1 and type 2 diabetes. The pathophysiology of DKD is complex, involving metabolic and hemodynamic insults that converge to promote renal inflammation, fibrosis, and a progressive decline in renal function. A hallmark of this process is the infiltration of immune cells, particularly monocytes and macrophages, into the renal parenchyma. These infiltrating cells contribute to tissue injury through the release of pro-inflammatory cytokines, reactive oxygen species, and pro-fibrotic factors.



# Ilacirnon: A Targeted Approach to Renal Inflammation

**Ilacirnon** (formerly CCX140-B) is a small molecule inhibitor that specifically targets CCR2, the primary receptor for the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By blocking the interaction between CCL2 and CCR2, **ilacirnon** is designed to reduce the migration of inflammatory monocytes from the circulation into the kidney, thereby mitigating the downstream inflammatory and fibrotic processes that drive the progression of DKD.

## **Mechanism of Action and Signaling Pathway**

The therapeutic rationale for **ilacirnon** in DKD is grounded in its ability to disrupt the CCL2-CCR2 signaling axis. In the diabetic milieu, elevated glucose levels and other metabolic derangements stimulate various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, to produce and secrete CCL2. This chemokine then binds to CCR2 on the surface of circulating monocytes, triggering a signaling cascade that leads to their adhesion to the endothelium, transmigration into the kidney, and differentiation into pro-inflammatory macrophages. These activated macrophages contribute to glomerular and tubulointerstitial injury. **Ilacirnon** acts as a competitive antagonist at the CCR2 receptor, preventing CCL2 binding and the subsequent intracellular signaling events.





Click to download full resolution via product page

Figure 1: Ilacirnon's Mechanism of Action on the CCL2-CCR2 Signaling Pathway.



# Preclinical Research in Diabetic Kidney Disease Models

The efficacy of **ilacirnon** in DKD has been evaluated in preclinical studies using transgenic mouse models expressing human CCR2 (hCCR2 knock-in mice), as **ilacirnon** has a lower affinity for murine CCR2. These models, including diet-induced obese (DIO) and db/db mice, recapitulate key features of human DKD.

### **Experimental Protocols**

- Animal Models: Male hCCR2 knock-in mice were rendered diabetic through a high-fat diet or by genetic manipulation (Lepr db/db).
- Drug Administration: **Ilacirnon** was administered orally, mixed with chow, at doses ranging from 10 to 100 mg/kg/day for 6 to 8 weeks.
- Key Outcome Measures:
  - Albuminuria: Urinary albumin-to-creatinine ratio (UACR) was measured from spot urine samples.
  - Glomerular Histology: Kidney sections were stained with periodic acid-Schiff (PAS) to assess glomerular hypertrophy and mesangial expansion.
  - Podocyte Density: Podocytes were identified and counted by staining for Wilms' tumor 1 (WT1), a podocyte-specific nuclear marker.
  - Macrophage Infiltration: Immunohistochemistry for macrophage markers (e.g., F4/80) was performed.
  - Glycemic Control: Fasting blood glucose and insulin levels were monitored.

### **Preclinical Data Summary**



| Parameter                                          | Vehicle<br>Control | llacirnon (100<br>mg/kg) | Percent<br>Change | p-value |
|----------------------------------------------------|--------------------|--------------------------|-------------------|---------|
| Urinary Albumin-<br>to-Creatinine<br>Ratio (μg/mg) | 150 ± 25           | 75 ± 15                  | ↓ 50%             | <0.05   |
| Glomerulus Size<br>(μm²)                           | 6000 ± 500         | 4500 ± 400               | ↓ 25%             | <0.05   |
| Podocyte Density (nuclei/glomerulu s)              | 8 ± 1              | 11 ± 1.5                 | ↑ 37.5%           | <0.005  |
| Adipose Tissue<br>Inflammatory<br>Macrophages      | High Infiltration  | Reduced<br>Infiltration  | -                 | <0.05   |
| Fasting Blood<br>Glucose (mg/dL)                   | 250 ± 30           | 180 ± 20                 | ↓ 28%             | <0.05   |
| Fasting Insulin (ng/mL)                            | 5.0 ± 0.8          | 2.5 ± 0.5                | ↓ 50%             | <0.05   |

Data are presented as mean  $\pm$  SEM and represent typical findings from preclinical studies.



Click to download full resolution via product page

Figure 2: Generalized Workflow for Preclinical Evaluation of Ilacirnon.

# **Clinical Development in Diabetic Nephropathy**



**Ilacirnon** has been evaluated in a Phase 2 clinical trial to assess its safety and efficacy in patients with type 2 diabetes and nephropathy.

### Phase 2 Clinical Trial (NCT01447147) Protocol

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: 332 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of ≥25 mL/min/1.73m², and persistent albuminuria (UACR 100-3000 mg/g) despite stable treatment with an ACE inhibitor or an ARB.
- Treatment Arms:
  - Placebo
  - Ilacirnon 5 mg once daily
  - Ilacirnon 10 mg once daily
- Treatment Duration: 52 weeks.
- Primary Efficacy Endpoint: Change from baseline in UACR.
- Secondary Endpoints: Safety and tolerability, changes in eGFR.

### **Clinical Trial Data Summary**



| Parameter                        | Placebo (n=111)          | llacirnon 5 mg<br>(n=110)     | llacirnon 10 mg<br>(n=111) |
|----------------------------------|--------------------------|-------------------------------|----------------------------|
| Baseline Mean UACR (mg/g)        | ~500                     | ~500                          | ~500                       |
| Mean Change in UACR at 52 Weeks  | -2% (95% CI: -11% to 9%) | -18% (95% CI: -26%<br>to -8%) | -11% (95% CI: -20% to -1%) |
| Difference vs. Placebo (p-value) | -                        | -16% (p=0.01)                 | -10% (p=0.08)              |
| Adverse Events (%)               | 73%                      | 65%                           | 61%                        |
| Serious Adverse<br>Events (%)    | 22%                      | 15%                           | 18%                        |

Data from the modified intention-to-treat population.[1]





Click to download full resolution via product page

Figure 3: Logical Flow of the Phase 2 Clinical Trial Design.

### **Discussion and Future Directions**

The preclinical and Phase 2 clinical data for **ilacirnon** provide a strong rationale for its continued development as a novel therapy for diabetic kidney disease. The consistent findings



of reduced albuminuria in both animal models and human subjects highlight the therapeutic potential of targeting the CCL2-CCR2 axis. The observed improvements in glomerular structure and podocyte health in preclinical models suggest a disease-modifying effect beyond simple hemodynamic changes.

Future research should focus on several key areas:

- Long-term Efficacy and Safety: Larger, long-term clinical trials are needed to confirm the
  durability of the albuminuria-lowering effect and to assess the impact of ilacirnon on hard
  renal outcomes, such as the progression to end-stage renal disease.
- Combination Therapies: Investigating the synergistic potential of **ilacirnon** with other established and emerging therapies for DKD, such as SGLT2 inhibitors and non-steroidal MRAs, could lead to more effective treatment regimens.
- Biomarker Development: The identification of biomarkers that can predict which patients are
  most likely to respond to ilacirnon therapy would enable a more personalized medicine
  approach.

#### Conclusion

**Ilacirnon** represents a promising, targeted therapeutic approach for the treatment of diabetic kidney disease. By specifically inhibiting the inflammatory cascade mediated by the CCL2-CCR2 signaling axis, **ilacirnon** has demonstrated the potential to reduce renal inflammation and preserve kidney function. The data summarized in this technical guide provide a solid foundation for further investigation and development of **ilacirnon** as a valuable addition to the therapeutic armamentarium for this challenging and prevalent disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ilacirnon (CCX140-B) for Diabetic Kidney Disease: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1668749#ilacirnon-for-diabetic-kidney-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com